molecular formula C8H9BrF2N2O2 B2863981 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid CAS No. 1946813-31-5

4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid

Katalognummer: B2863981
CAS-Nummer: 1946813-31-5
Molekulargewicht: 283.073
InChI-Schlüssel: JSNBKRWVYLXXRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDF is a pyrazole derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In

Wissenschaftliche Forschungsanwendungen

4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

The mechanism of action of 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. This compound has been shown to induce apoptosis in cancer cells and inhibit their growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid is its high purity and stability, which makes it ideal for use in lab experiments. This compound has also been shown to have low toxicity, which makes it safe for use in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

For research on 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid include the development of this compound analogs with improved solubility and potency, investigation of its potential use in combination with other agents, and further studies on its mechanism of action.

Synthesemethoden

The synthesis of 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid involves the reaction of 4-bromo-5-(difluoromethyl)pyrazole with butanoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is then purified using column chromatography. This method has been optimized to provide high yields of this compound with excellent purity.

Eigenschaften

IUPAC Name

4-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c9-5-4-12-13(7(5)8(10)11)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNBKRWVYLXXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C(F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.